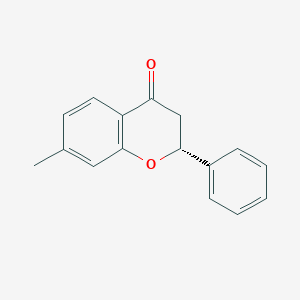

(R)(+)-7-methyl-2-phenylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(2R)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1 |

InChI Key |

FNOKOVWLKVWYRY-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling of R + 7 Methyl 2 Phenylchroman 4 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the resulting complex. This technique is crucial for understanding the potential inhibitory action of (R)(+)-7-methyl-2-phenylchroman-4-one against various enzymes.

The chroman-4-one scaffold is a recognized pharmacophore that interacts with various biological targets. Docking studies can elucidate how (R)(+)-7-methyl-2-phenylchroman-4-one specifically fits into the active sites of key enzymes.

Aromatase: As a member of the flavanone (B1672756) class, which are known aromatase inhibitors, the compound is expected to bind within the enzyme's active site. nih.gov The binding of related non-steroidal inhibitors to aromatase often involves crucial interactions with the heme group and key amino acid residues. nih.govekb.eg Molecular docking studies on similar compounds reveal that interactions with polar residues such as Asp309 and Thr310, and non-polar residues like Ala306, Val370, and Leu477 are important for binding. researchgate.net The carbonyl group of the chromanone structure can form a hydrogen bond with the backbone of Met374, a key interaction for many inhibitors. ekb.eg The phenyl ring at the 2-position and the chroman core itself can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phe134, Phe221, and Trp224, anchoring the ligand within the androgen-specific cleft. researchgate.net

SIRT2: The chroman-4-one core has been identified as a key structural feature in selective inhibitors of Sirtuin 2 (SIRT2). nih.gov The SIRT2 active site contains a hydrophobic pocket where inhibitors can bind. nih.gov Docking studies of various SIRT2 inhibitors show that π-π stacking interactions with aromatic residues such as Phe119, Tyr139, and Phe234 are fundamental for potent inhibition. nih.govmdpi.com It is plausible that the phenyl and benzopyran rings of (R)(+)-7-methyl-2-phenylchroman-4-one would occupy this pocket, establishing these critical noncovalent interactions.

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is another potential target. Its active site, an ATP-binding pocket, is known to bind a variety of inhibitors, including some natural flavonoids. nih.govjosa.ro While specific docking studies for this chromanone with GSK-3β are not widely documented, the general binding mode for flavonoid-type inhibitors involves hydrogen bonds with key residues in the hinge region of the active site and hydrophobic interactions within the pocket. josa.ro The chromanone's structure allows for it to act as both a hydrogen bond acceptor (via the carbonyl oxygen) and to participate in hydrophobic contacts, suggesting a plausible interaction mode within the GSK-3β active site.

The affinity of a ligand for a receptor is quantitatively estimated by its binding energy (or docking score), while the inhibition constant (Ki) provides a measure of its potency. Lower binding energy values indicate stronger, more favorable interactions.

The predicted binding affinity of (R)(+)-7-methyl-2-phenylchroman-4-one would vary between different enzyme targets based on the complementarity of the ligand's shape and electronic properties with each specific active site. For instance, studies on related aromatase inhibitors show a correlation between binding energy and experimental inhibitory concentration (IC50). nih.gov Similarly, docking scores for SIRT2 inhibitors are used to rank and identify the most promising candidates for further testing. nih.gov

The selectivity of the compound for one enzyme over another would be determined by its ability to form more stable and extensive interactions within one active site compared to others. For example, the unique shape of the SIRT2 binding pocket, which differs from other sirtuin isoforms, allows for the design of selective inhibitors based on the chroman-4-one scaffold. nih.gov

Table 1: Representative Docking Data for Aromatase Inhibitors

| Ligand | Binding Energy (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| Androstenedione (substrate) | -11.04 | 8.06 |

| Aminoglutethimide | -7.85 | 1750.00 |

| Fadrozole | -7.95 | 1490.00 |

| Exemestane | -11.30 | 5.24 |

| Anastrozole | -9.09 | 218.04 |

| Letrozole | -8.78 | 367.20 |

This table presents data for known aromatase inhibitors to illustrate typical binding energy and predicted inhibition constant (Ki) values obtained from molecular docking studies. Data sourced from a study on aromatase inhibitors. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the intrinsic electronic properties and energetic landscape of a molecule, providing insights into its stability and chemical reactivity.

The three-dimensional structure of (R)(+)-7-methyl-2-phenylchroman-4-one is not planar. The heterocyclic chroman ring typically adopts a stable conformation, and the phenyl ring at position 2 is oriented at a specific angle relative to it.

Crystallographic studies of the closely related compound 7-methoxy-2-phenylchroman-4-one show that the dihedral angle between the chroman ring system and the attached phenyl ring is approximately 88-89°. nih.gov This near-perpendicular arrangement is a key conformational feature. The chroman ring itself exists in specific conformations, such as a chair or half-chair form, with substituents occupying either axial or equatorial positions. researchgate.net Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most energetically stable structure that the molecule is likely to adopt under physiological conditions.

Table 2: Crystallographic Data for the Structurally Similar 7-Methoxy-2-phenylchroman-4-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.27 |

| Crystal System | Monoclinic |

| Dihedral Angle (Chroman vs. Phenyl Ring) | 88.6 (1)° |

This data provides insight into the likely solid-state conformation of the 2-phenylchroman-4-one scaffold. nih.gov

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability. josa.ro

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as less energy is required to excite its electrons to a higher energy state. This analysis can help predict how (R)(+)-7-methyl-2-phenylchroman-4-one might participate in chemical reactions or interact with biological targets through electron transfer mechanisms. josa.ro

| Polarizability | Describes the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions. |

Molecular Dynamics Simulations for Ligand-Target System Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms in the complex over time, typically nanoseconds, providing insights into the stability and flexibility of the binding pose predicted by docking. nih.govresearchgate.net

In a typical MD simulation, the docked complex of (R)(+)-7-methyl-2-phenylchroman-4-one and its target enzyme would be solvated in a water box with ions to mimic physiological conditions. The simulation would reveal whether the key interactions identified in docking are maintained over time. nih.gov A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode and remains securely within the active site. nih.gov This validation step is critical for confirming that the interactions predicted by docking are not transient but represent a genuinely stable binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or molecular descriptors, that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

The development of a predictive QSAR model for a class of compounds like the 2-phenylchroman-4-one derivatives typically involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity) is compiled. For each compound in this dataset, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distributions and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (PSA).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques.

A hypothetical QSAR study for a series of 7-methyl-2-phenylchroman-4-one (B3063323) derivatives might involve the calculation of various molecular descriptors. A representative set of such descriptors that would likely be considered is presented in Table 1.

Table 1: Representative Molecular Descriptors for QSAR Analysis of a 7-Methyl-2-phenylchroman-4-one Derivative Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for (R)(+)-7-methyl-2-phenylchroman-4-one are not publicly available.

| Descriptor Category | Descriptor Name | Hypothetical Value | Potential Influence on Biological Activity |

| Physicochemical | Molecular Weight | 252.3 g/mol | Can influence transport and binding. |

| LogP (Lipophilicity) | 3.5 | Affects membrane permeability and solubility. | |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Relates to hydrogen bonding potential and permeability. | |

| Electronic | Dipole Moment | 2.8 D | Influences interactions with polar residues in a binding site. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. | |

| Topological | Number of Rotatable Bonds | 1 | Affects conformational flexibility. |

A validated QSAR model can be instrumental in identifying the key structural features of (R)(+)-7-methyl-2-phenylchroman-4-one that are crucial for its biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can determine which properties have a positive or negative impact on the desired activity.

For the chroman-4-one scaffold, structure-activity relationship (SAR) studies on related compounds have revealed several important features:

Substitution on the Phenyl Ring: The position and nature of substituents on the 2-phenyl ring can significantly modulate activity. For example, in some series of flavonoids, hydroxylation or methoxylation at specific positions of the phenyl ring has been shown to enhance or diminish biological effects.

Substitution on the Chroman Ring: The presence of the methyl group at the 7-position of (R)(+)-7-methyl-2-phenylchroman-4-one is a key feature. QSAR studies on similar scaffolds often indicate that the size, lipophilicity, and electronic properties of substituents on the chroman ring are critical for activity.

Stereochemistry: The (R) configuration at the C2 position is a defining characteristic of this specific compound. The stereochemistry of the chiral center can have a profound impact on how the molecule fits into a biological target, such as an enzyme's active site. 3D-QSAR methods, which consider the three-dimensional conformation of the molecules, are particularly useful for elucidating the importance of stereochemical features.

By interpreting the QSAR model, one could hypothesize, for instance, that a positive coefficient for a descriptor related to hydrophobicity at a certain region of the molecule suggests that increasing the lipophilicity in that area could lead to higher activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In Silico ADME Prediction (relevant aspects for preclinical evaluation)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable ADME profiles and to flag potential liabilities before significant resources are invested in their development.

A crucial aspect of a drug's fate in the body is its metabolic stability. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes by a co-administered drug can lead to serious drug-drug interactions. wikipedia.org Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

For (R)(+)-7-methyl-2-phenylchroman-4-one, in silico tools can be used to predict its potential to inhibit these key metabolic enzymes. These predictions are often based on machine learning models trained on large datasets of known CYP inhibitors or on docking simulations that assess the binding affinity of the compound to the active site of the CYP enzymes.

Studies on other flavonoids have shown that they can be potent inhibitors of certain CYP isoforms. nih.gov For example, some flavanones have been reported to inhibit CYP3A4. The predicted inhibition potential of (R)(+)-7-methyl-2-phenylchroman-4-one against various CYP isoforms would be a critical piece of information for its preclinical evaluation. A hypothetical prediction of CYP450 inhibition is presented in Table 2.

Table 2: Predicted Cytochrome P450 (CYP) Inhibition Profile for (R)(+)-7-methyl-2-phenylchroman-4-one Note: This table presents hypothetical data based on predictions from common in silico ADME software. Actual experimental values may differ.

| CYP Isoform | Predicted Inhibition | Confidence Score | Potential Clinical Significance |

| CYP1A2 | Non-inhibitor | High | Low risk of interactions with CYP1A2 substrates. |

| CYP2C9 | Inhibitor | Moderate | Potential for interactions with CYP2C9 substrates (e.g., warfarin). wikipedia.org |

| CYP2C19 | Non-inhibitor | High | Low risk of interactions with CYP2C19 substrates. |

| CYP2D6 | Non-inhibitor | High | Low risk of interactions with CYP2D6 substrates. |

| CYP3A4 | Inhibitor | Moderate | Potential for interactions with a wide range of CYP3A4 substrates. nih.gov |

The ability of a compound to be absorbed from the gastrointestinal tract and to distribute to its target tissues is fundamentally dependent on its ability to cross biological membranes. In silico models can predict various properties related to membrane permeability and distribution.

One common method for predicting passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). evotec.com QSAR models have been developed to predict PAMPA permeability based on molecular descriptors. nih.govnih.gov These models can provide an early indication of a compound's potential for oral absorption.

Other important predicted properties include:

Human Intestinal Absorption (HIA): This is a prediction of the percentage of an orally administered dose that is absorbed from the gut.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. In silico models can predict the permeability of a compound across a Caco-2 cell monolayer.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential. Computational models can predict whether a compound is likely to penetrate the BBB.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, limiting their absorption and distribution. In silico models can predict whether a compound is a substrate or an inhibitor of P-gp.

A hypothetical in silico ADME profile for (R)(+)-7-methyl-2-phenylchroman-4-one is presented in Table 3, summarizing these key permeability and distribution characteristics.

Table 3: Predicted ADME Properties for (R)(+)-7-methyl-2-phenylchroman-4-one Note: These are hypothetical values generated from in silico prediction tools and serve as an illustration. Experimental verification is required.

| ADME Property | Predicted Value/Classification | Implication for Preclinical Evaluation |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

Future Directions and Research Gaps for R + 7 Methyl 2 Phenylchroman 4 One Research

Development of Highly Stereoselective and Cost-Effective Synthetic Methodologies

A significant hurdle in the exploration of (R)(+)-7-methyl-2-phenylchroman-4-one is the lack of established, efficient, and stereoselective synthetic routes. While methods for the synthesis of racemic flavanones and other chromanone derivatives are known, the specific, scalable, and cost-effective production of the (R)-enantiomer of 7-methylflavanone is a critical research gap. nih.govresearchgate.net Future research must prioritize the development of novel synthetic strategies.

Key areas for exploration include:

Asymmetric Catalysis: The application of chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate the enantioselective cyclization of a suitable chalcone (B49325) precursor is a promising avenue. rsc.orgresearchgate.net The development of a catalytic system that favors the formation of the (R)-enantiomer with high enantiomeric excess is paramount.

Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases to selectively acylate one enantiomer of a racemic mixture, could provide a green and efficient alternative for obtaining the desired (R)-isomer.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the chromanone core in a stereodefined manner is another viable strategy that warrants investigation.

A comparative analysis of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for (R)(+)-7-Methyl-2-phenylchroman-4-one

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. | Catalyst cost and development, optimization of reaction conditions. |

| Enzymatic Resolution | High selectivity, mild reaction conditions, environmentally friendly. | Separation of enantiomers, enzyme stability and cost. |

| Chiral Pool Synthesis | Stereochemical control is inherent in the starting material. | Availability and cost of suitable chiral precursors. |

Achieving a cost-effective and scalable synthesis is fundamental to enabling extensive biological evaluation and further development of (R)(+)-7-methyl-2-phenylchroman-4-one.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The biological activities of various flavanone (B1672756) derivatives are well-documented, with reports of anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govmdpi.comresearchgate.netmdpi.comnih.gov However, the specific biological targets and mechanisms of action for (R)(+)-7-methyl-2-phenylchroman-4-one are yet to be elucidated. The 7-methyl substitution could significantly influence its pharmacological profile compared to other flavanones.

Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of (R)(+)-7-methyl-2-phenylchroman-4-one against a wide array of biological targets, including enzymes, receptors, and ion channels, is necessary to identify novel activities.

Target Identification and Validation: For any identified biological activity, rigorous target identification studies using techniques such as affinity chromatography, proteomics, and genetic approaches are crucial. Subsequent validation of the target's role in the observed phenotype will be essential.

Mechanistic Studies: Delving into the molecular pathways modulated by this compound will provide a deeper understanding of its mode of action. This could involve investigating its effects on signaling cascades, gene expression, and metabolic pathways. For instance, based on studies of related methyl-derivatives of flavanone, exploring its potential as an anti-inflammatory agent by examining its impact on cytokine production and inflammatory signaling pathways would be a logical starting point. nih.govmdpi.com

Advanced SAR Studies for Optimized Potency, Selectivity, and Reduced Liabilities

A systematic investigation of the structure-activity relationships (SAR) is fundamental for optimizing the therapeutic potential of (R)(+)-7-methyl-2-phenylchroman-4-one. The influence of the 7-methyl group is a key question that needs to be addressed. Studies on related flavonoids have shown that methylation can significantly impact biological activity. plos.org

Future SAR studies should systematically explore:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) at different positions of the 2-phenyl ring to understand their impact on potency and selectivity.

Alterations to the Chromanone Core: Investigating the effect of modifications at other positions of the chromanone skeleton, while retaining the 7-methyl and (R)-configuration at C2, to fine-tune its properties.

Stereochemistry: Although the focus is on the (R)-enantiomer, a comparative study with the (S)-enantiomer would be invaluable to understand the stereochemical requirements for activity.

The insights gained from these SAR studies will be instrumental in designing second-generation analogs with improved potency, selectivity, and reduced off-target effects.

Application of Integrated Computational and Experimental Approaches for Drug Design

The integration of computational modeling with experimental validation can significantly accelerate the drug discovery process. nih.gov For (R)(+)-7-methyl-2-phenylchroman-4-one, where specific target information is lacking, computational approaches can be particularly valuable.

Key integrated approaches include:

In Silico Target Prediction: Utilizing computational tools to predict potential biological targets based on the compound's structure and physicochemical properties. This can help prioritize experimental screening efforts.

Molecular Docking and Dynamics Simulations: Once a target is identified, molecular docking and simulation studies can provide insights into the binding mode and key interactions between the compound and its target. mdpi.com This information is crucial for rational drug design and SAR analysis.

ADME-Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of (R)(+)-7-methyl-2-phenylchroman-4-one and its analogs, helping to identify and mitigate potential liabilities early in the development process. nih.gov

Table 2: Potential In Silico Tools and Their Applications

| In Silico Tool | Application |

| Target Prediction Servers | Identification of potential protein targets. |

| Molecular Docking Software | Elucidation of binding modes and interactions with targets. |

| Molecular Dynamics Simulations | Assessment of binding stability and conformational changes. |

| ADME-Tox Prediction Platforms | Early assessment of drug-like properties and potential toxicity. |

By combining computational predictions with experimental validation, a more efficient and targeted approach to lead optimization can be achieved.

Preclinical Development and Lead Compound Optimization in Various Therapeutic Areas

Based on the known activities of related flavanones, several therapeutic areas present promising avenues for the preclinical development of (R)(+)-7-methyl-2-phenylchroman-4-one. nih.gov Initial in vitro studies on methyl-derivatives of flavanone suggest potential in inflammation, cancer, and infectious diseases. nih.govnih.gov

Future preclinical research should involve:

Anticancer Evaluation: Assessing the cytotoxic and anti-proliferative effects against a panel of cancer cell lines, followed by in vivo studies in relevant animal models. The potential of 7-methylflavanone derivatives as anticarcinogenic agents has been predicted in silico and warrants experimental investigation. nih.gov

Antiviral and Antimicrobial Testing: Investigating its efficacy against a range of viruses and bacteria, particularly in light of the anti-MERS-CoV activity reported for other 2-phenylchroman-4-one derivatives. nih.gov

Neurodegenerative Diseases: Given the neuroprotective properties of many flavonoids, exploring the potential of (R)(+)-7-methyl-2-phenylchroman-4-one in models of neurodegenerative diseases like Alzheimer's and Parkinson's is a compelling direction. nih.govmdpi.com

Lead Optimization: Based on the results of these preclinical studies, lead optimization efforts can be initiated to improve the pharmacokinetic and pharmacodynamic properties of the most promising candidates, ultimately paving the way for clinical development.

Q & A

Q. What experimental strategies are recommended for synthesizing (R)(+)-7-methyl-2-phenylchroman-4-one with high enantiomeric purity?

Methodological Answer:

- Core Approach : Use enantioselective catalysis (e.g., asymmetric hydrogenation or organocatalysis) to establish the (R)-configuration. For example, chiral auxiliaries or catalysts like BINAP-metal complexes can induce stereoselectivity during cyclization .

- Key Steps :

- Starting Materials : Begin with 7-methyl-2-phenylchromone precursors.

- Chiral Induction : Apply catalysts under controlled conditions (temperature, solvent polarity) to minimize racemization.

- Purification : Employ chiral column chromatography or recrystallization to isolate the enantiomer.

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Daicel Chiralpak®) .

Q. How should researchers characterize the crystal structure of (R)(+)-7-methyl-2-phenylchroman-4-one to resolve ambiguities in reported data?

Methodological Answer:

Q. What analytical methods are critical for assessing the purity of (R)(+)-7-methyl-2-phenylchroman-4-one in pharmacological studies?

Methodological Answer:

-

Comprehensive Workflow :

Technique Parameters Purpose HPLC C18 column, 70:30 MeOH:H2O, 1.0 mL/min Quantify impurities ≥0.1% 1H/13C NMR CDCl3, 500 MHz Detect residual solvents/stereoisomers HRMS ESI+ mode, m/z accuracy <5 ppm Confirm molecular formula -

Documentation : Report all data in supplementary materials, following Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for (R)(+)-7-methyl-2-phenylchroman-4-one across different cell lines?

Methodological Answer:

-

Root-Cause Analysis :

- Variable Screening : Compare experimental conditions (e.g., cell passage number, serum concentration, incubation time).

- Metabolic Stability : Assess compound degradation using LC-MS in cell culture media over 24 hours .

-

Statistical Approach : Apply multivariate regression to isolate confounding variables (e.g., cell line-specific CYP450 expression).

-

Case Study Table :

Study Cell Line IC50 (μM) Key Variable Ref. A HEK293 12.3 ± 1.2 Serum-free media B HepG2 45.7 ± 3.8 10% FBS

Q. What strategies optimize the enantioselective synthesis of (R)(+)-7-methyl-2-phenylchroman-4-one for scalable academic research?

Methodological Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos, Taniaphos) with [Rh(cod)2]BF4 in tetrahydrofuran at -20°C .

- Process Metrics :

- Yield : Target >85% via in situ FTIR monitoring of carbonyl intermediates.

- ee : Achieve >98% using dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., Candida antarctica lipase B) .

- Reproducibility : Publish full synthetic protocols in SI, including catalyst loading and quenching steps .

Q. How should computational models be designed to predict the metabolic pathways of (R)(+)-7-methyl-2-phenylchroman-4-one?

Methodological Answer:

- In Silico Workflow :

- Docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Metabolite Prediction : Apply Schrödinger’s MetaSite for phase I/II metabolism profiling.

- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.